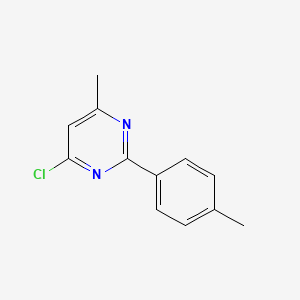

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine, commonly referred to as CMP, is an organic compound belonging to the pyrimidine family. It is a colorless solid that is soluble in water and organic solvents. CMP is used as a building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in laboratory experiments. In

Scientific Research Applications

Synthesis and Biological Activity

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine and its derivatives show considerable importance in medicinal chemistry due to their biological roles and potential therapeutic applications. One significant research direction involves the design and synthesis of pyrimidine heterocycles due to their key role in cellular biological functions. For instance, novel pyrimidine derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. The results indicate that the nature of the substituent on the pyrimidine ring plays a major role in determining the biological activity, with certain derivatives showing improved anti-inflammatory and analgesic activities (Muralidharan, Raja, & Deepti, 2019).

Structural and Optical Properties

Pyrimidine derivatives are also explored for their structural and electronic properties. For example, studies have focused on understanding the crystal and molecular structures of different pyrimidine compounds. This includes examining the planarity of the pyrimidine rings and the displacements of ring-substituent atoms, as well as analyzing the hydrogen-bonding patterns that contribute to the stability of the crystal structures of these compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Moreover, the optical properties and potential applications in nonlinear optics (NLO) fields of thiopyrimidine derivatives have been investigated, highlighting the significance of pyrimidine rings in nature due to their presence in DNA and RNA as nitrogenous bases. Density functional theory (DFT) findings, photophysical properties estimations using time-dependent DFT (TDDFT), and NLO analysis underscore the potential of these compounds for optoelectronic applications (Hussain et al., 2020).

Applications in Drug Synthesis

Pyrimidine derivatives are crucial intermediates in the synthesis of various pharmaceuticals. Research has been directed towards developing efficient synthetic methods for pyrimidine-based compounds due to their relevance in the pharmaceutical industry, especially as intermediates in small molecule anticancer drugs (Zhou et al., 2019). Additionally, the potential of pyrimidine derivatives in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy has been reported, with a focus on the synthesis of novel pyrimidine-based scaffolds for drug discovery (Ajani et al., 2019).

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit promising activity as protein kinase inhibitors . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s worth noting that pyrimidine derivatives often exert their effects through different action mechanisms, one of which includes inhibiting protein kinases .

Biochemical Pathways

Given the potential protein kinase inhibition, it can be inferred that the compound may impact various signaling pathways regulated by these enzymes .

Result of Action

Based on the potential protein kinase inhibition, it can be speculated that the compound may have significant effects on cellular signaling processes, potentially influencing cell growth, differentiation, migration, and metabolism .

properties

IUPAC Name |

4-chloro-6-methyl-2-(4-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVJAFILTNGLLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate](/img/structure/B2376563.png)

![(E)-ethyl 5-methyl-3-(((5-nitrofuran-2-yl)methylene)amino)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2376565.png)

![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/no-structure.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2376584.png)